5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid
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Overview
Description
5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid is a complex organic compound that features a unique structure combining a pyran ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the isoxazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate
- [(4R)-4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-isopropoxybenzyl)methanaminium
Uniqueness
5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxylic acid is unique due to its combination of a pyran ring and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO5/c1-10(2)6-11(15,3-4-16-10)8-5-7(9(13)14)12-17-8/h5,15H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
BMLQQWUTUVXMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(C2=CC(=NO2)C(=O)O)O)C |
Origin of Product |
United States |
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